Thymidine-13C5

Isotope Dilution Mass Spectrometry Analytical Chemistry Method Validation

Thymidine-13C5 is the definitive internal standard for LC-MS/MS thymidine quantification. Its chemically inert ¹³C label guarantees perfect chromatographic co-elution with endogenous thymidine, eliminates deuterium-related retention time shifts, and provides a clean +5 Da mass shift that resolves unambiguously from natural isotopologue peaks. Supplied at up to 99.90% chemical purity, it ensures minimal unlabeled interference. Essential for clinical metabolomics, DNA synthesis rate assays, SIRM flux studies, and regulatory bioanalysis. Avoid the quantitative variability of deuterated IS—specify Thymidine-13C5 for matrix-corrected, audit-ready precision.

Molecular Formula C10H14N2O5
Molecular Weight 247.19 g/mol
Cat. No. B584018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine-13C5
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione-1’,2’,3’,4’,5’-13C5;  1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-Pyrimidinedione-1’,2’,3’,4’,5’-13C5;  2’-Deoxythymidine-3’-13C;  5-Methyl-2’-deoxyuridine-1’,2’,3
Molecular FormulaC10H14N2O5
Molecular Weight247.19 g/mol
Structural Identifiers
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1
InChIKeyIQFYYKKMVGJFEH-DUGFCQTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidine-13C5: A High-Purity 13C5-Labeled Nucleoside for Absolute Quantification and DNA Synthesis Tracing


Thymidine-13C5 (DThyd-13C5; CAS: 156968-81-9) is a stable isotope-labeled analog of the endogenous nucleoside thymidine, wherein all five carbon atoms of the 2′-deoxyribose moiety are uniformly substituted with the non-radioactive isotope carbon-13 (¹³C) . This isotopic labeling confers a molecular weight of 247.19 g/mol, a +5 Da mass shift relative to the unlabeled analyte (242.23 g/mol), without altering the compound's core physicochemical or biological properties [1]. As a result, Thymidine-13C5 serves as an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) based assays, enabling precise, matrix-corrected quantification of endogenous thymidine pools and DNA synthesis rates [2]. The compound is supplied with a high chemical purity specification (≥98% to 99.90%) to minimize interference from unlabeled species [3].

Why Unlabeled or Incompletely Labeled Thymidine Analogs Cannot Replace Thymidine-13C5 in Rigorous Quantitative Assays


Substituting Thymidine-13C5 with unlabeled thymidine, or with a different stable isotope-labeled variant (e.g., deuterated or ¹⁵N-labeled), introduces significant and often unacceptable analytical variability. Unlabeled thymidine cannot be used as an internal standard (IS) as it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, rendering it useless for matrix effect correction or accurate quantification [1]. Even among labeled analogs, performance is not equivalent. Deuterated (²H) thymidine IS, while less expensive, is known to exhibit chromatographic retention time shifts relative to the ¹H-analyte due to subtle differences in polarity, leading to differential matrix effects and compromised assay accuracy [2]. Furthermore, deuterium labels on exchangeable positions can be lost during sample preparation, causing signal drift . In contrast, the ¹³C-label in Thymidine-13C5 is chemically and metabolically inert, co-elutes perfectly with the unlabeled analyte, and provides a consistent +5 Da mass shift that reliably separates the IS signal from the M+1, M+2, and other natural isotopologue peaks of endogenous thymidine, thereby maximizing quantitative precision [3].

Thymidine-13C5 Procurement Guide: Quantifiable Evidence of Superiority Over Competing Isotopologues


Purity Benchmark: Thymidine-13C5 Demonstrates Superior Chemical Purity (≥99.90%) Versus Common Research-Grade Analogs

High chemical purity of an internal standard is critical for minimizing interference from unlabeled analyte that would otherwise bias quantification, especially at low endogenous concentrations. Vendor-supplied specifications indicate that Thymidine-13C5 (Cat. No. HY-W779017) is provided with a chemical purity of 99.90%, as determined by HPLC . This level of purity surpasses that of many general-purpose research-grade thymidine analogs, including other ¹³C-labeled or deuterated forms, which are often specified at 95% or >98% purity . The reduced level of unlabeled thymidine impurity in the Thymidine-13C5 standard directly translates to a lower method background, a wider dynamic range for quantifying low-abundance endogenous thymidine, and improved lower limits of quantitation (LLOQ) in LC-MS/MS assays.

Isotope Dilution Mass Spectrometry Analytical Chemistry Method Validation

Isotopic Purity and Label Stability: ¹³C5-Thymidine Offers a Permanent, Non-Exchangeable +5 Da Mass Tag

A critical differentiator for Thymidine-13C5 is the nature of its isotopic label. The ¹³C atoms are covalently integrated into the deoxyribose ring, creating a permanent +5 Da mass shift from unlabeled thymidine (242.23 Da vs. 247.19 Da) . This label is chemically and metabolically stable and cannot exchange with the environment. This contrasts sharply with deuterated (²H) thymidine internal standards, which are known to suffer from chromatographic retention time shifts and, more critically, hydrogen-deuterium exchange (H/D exchange) under certain sample preparation or storage conditions [1]. H/D exchange leads to a loss of the isotopic label, causing the IS signal to drift and overlap with the analyte signal, thereby invalidating the quantification . The non-exchangeable nature of the ¹³C5 label ensures consistent mass spectrometric behavior and long-term assay reproducibility, making it the preferred choice for rigorous bioanalytical method validation under FDA and EMA guidelines.

Stable Isotope Labeling Metabolic Tracing LC-MS/MS Method Development

Mass Spectrometry Superiority: The +5 Da Shift of Thymidine-13C5 Optimizes Spectral Separation and Reduces Isotopic Cross-Talk

For low molecular weight analytes such as thymidine, the mass difference between the internal standard and the analyte is a critical performance parameter. Thymidine-13C5 provides a +5 Da shift (exact mass 247.107 vs. unlabeled 242.090) . This shift is superior to the +2 Da or +3 Da shift often provided by singly or doubly ¹³C-labeled thymidine (e.g., Thymidine-13C-2, +2 Da) and is more reliable than the variable mass shift from partially deuterated analogs. The +5 Da difference ensures baseline resolution of the IS signal from the M+1 and M+2 natural abundance isotopologues of endogenous thymidine, which are typically ~1-2% of the monoisotopic peak. This minimizes isotopic cross-talk—a significant source of inaccuracy when measuring low concentrations of analyte in the presence of a high concentration of IS [1]. Furthermore, it meets the general industry recommendation for an ideal IS mass shift of 3-5 Da for small molecules, maximizing analytical specificity and dynamic range in complex biological matrices [2].

Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

Validated Application in Cell Proliferation Assays: Thymidine-13C5 Enables Safe and Quantitative Measurement of DNA Synthesis

Thymidine-13C5 has been specifically utilized as a non-radioactive tracer for quantifying cell proliferation, providing a safe and precise alternative to traditional [³H]-thymidine assays. In a documented protocol using human cancer cell lines (KB, EJ, Yumoto, Panc1), cells were cultured in medium supplemented with [13C5]-thymidine . The incorporation of the ¹³C-labeled nucleoside into newly synthesized DNA was then quantified via mass spectrometry. This method avoids the hazards, disposal costs, and regulatory burdens associated with radioactive tracers [1]. Furthermore, unlike fluorescence-based assays (e.g., EdU), the use of a stable isotope tracer with MS detection provides absolute quantification of DNA synthesis rates and can be multiplexed with other analytes, offering a distinct advantage for detailed mechanistic studies of cell cycle dynamics and anti-cancer drug efficacy [2].

Cell Proliferation DNA Synthesis Metabolic Labeling Stable Isotope Tracers

Enhanced Chromatographic Co-Elution: ¹³C5-Thymidine Provides Superior RT Matching Compared to Deuterated Analogs

Accurate LC-MS/MS quantification depends on the internal standard experiencing the same matrix effects and ionization efficiency as the analyte. While structurally similar, deuterated internal standards often exhibit a small but measurable chromatographic retention time (RT) shift relative to the non-deuterated analyte due to differences in polarity and van der Waals interactions [1]. This differential elution can lead to the IS and analyte experiencing different solvent or matrix conditions at the moment of ionization, thereby compromising the IS's ability to correct for ion suppression or enhancement . In contrast, ¹³C-labeled internal standards like Thymidine-13C5 are chemically identical to the ¹²C-analyte and have been shown to co-elute perfectly, ensuring that any matrix-induced ionization variation affects both compounds equally. This results in more accurate and precise quantification, particularly when analyzing complex biological matrices like plasma or tissue extracts [2].

LC-MS Chromatography Matrix Effects Internal Standard Selection

Optimal Deployment Scenarios for Thymidine-13C5: Maximizing Research ROI Through Strategic Application


Absolute Quantification of Endogenous Thymidine and DNA Modifications in Clinical Metabolomics

In clinical metabolomics and biomarker discovery, accurate measurement of nucleoside pools and DNA modifications (e.g., 5-methyl-2′-deoxycytidine) is paramount. Thymidine-13C5 serves as the ideal isotope-dilution mass spectrometry (IDMS) internal standard for these applications. Its high chemical purity (99.90%) and non-exchangeable +5 Da mass shift ensure precise, matrix-corrected quantification, enabling the detection of subtle disease-related changes . By using Thymidine-13C5 as an IS, researchers can confidently compare nucleoside levels across large patient cohorts, supporting the identification of robust biomarkers for cancer, inflammation, and other pathologies [1].

Non-Radioactive Cell Proliferation and DNA Synthesis Rate Measurement in Oncology and Immunology

For researchers seeking to move away from hazardous [³H]-thymidine assays, Thymidine-13C5 provides a safe, quantitative, and mass spectrometry-compatible alternative. By supplementing cell culture media with this ¹³C-labeled tracer, its incorporation into newly synthesized DNA can be directly measured, providing an absolute rate of cell proliferation . This method is particularly valuable for: (1) evaluating the cytostatic or cytotoxic effects of novel anti-cancer drug candidates, (2) studying the kinetics of T-cell activation and expansion in immunotherapy research, and (3) investigating DNA repair mechanisms in response to genotoxic stress [2].

Stable Isotope-Resolved Metabolomics (SIRM) for Tracing Nucleotide Metabolism in Complex Systems

Thymidine-13C5 is a key tool for Stable Isotope-Resolved Metabolomics (SIRM), a powerful approach for mapping metabolic fluxes in cells and tissues. By introducing this tracer into cell cultures or animal models, researchers can track the fate of the ¹³C atoms from thymidine's deoxyribose moiety through salvage pathways and into downstream nucleotide and DNA products . This level of flux analysis is unattainable with unlabeled compounds or bulk measurements. The specific ¹³C5-labeling pattern allows for precise modeling of nucleotide metabolism, providing unique insights into metabolic reprogramming in cancer, immune cell function, and other dynamic biological processes [3].

Pharmaceutical Quality Control and Bioanalytical Method Validation for Thymidine Analogs

In the pharmaceutical industry, regulatory agencies (FDA, EMA) require rigorous, validated bioanalytical methods for quantifying drugs and their metabolites. For any thymidine-based pro-drug or therapeutic analog, Thymidine-13C5 is the preferred internal standard for method development and validation. Its documented stability, perfect co-elution, and superior mass shift address common audit points related to matrix effect correction and assay specificity . Procuring and incorporating this high-grade IS into the method from the start reduces the risk of analytical failures during critical preclinical and clinical studies, ensuring a smooth path through the regulatory review process [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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